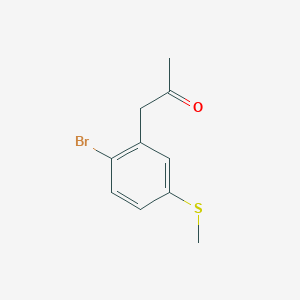

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one

Description

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one is an aromatic ketone featuring a bromine substituent at the 2-position and a methylthio group (-SCH₃) at the 5-position of the phenyl ring, with a propan-2-one (acetone) moiety attached to the aromatic system. This compound is structurally characterized by its electron-withdrawing bromine and electron-donating methylthio groups, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-(2-bromo-5-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |

InChI Key |

VOJWRYQIGVHJCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-(methylthio)acetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one may involve large-scale bromination and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Alcohols.

Scientific Research Applications

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one:

1-(3-(Methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂OS

- Molar Mass : 180.27 g/mol

- Substituents : Methylthio group at the 3-position of the phenyl ring.

- Key Differences : Lacks bromine and has a methylthio group in a different position.

- Applications : Serves as a precursor in organic synthesis; its physicochemical properties (e.g., solubility, stability) are modulated by the absence of bromine and substitution pattern .

1-[4-(Methylthio)phenyl]propan-2-one

- Role : Identified as a metabolite of 4-methylthioamphetamine (4-MTA) via oxidative deamination.

- Reactivity : Undergoes reduction to form 1-[4-(methylthio)phenyl]propan-2-ol or degradation to 4-methylthiobenzoic acid in metabolic pathways.

- Significance : Highlights the pharmacological relevance of methylthio-substituted propan-2-one derivatives in drug metabolism and toxicity studies .

1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT)

- Molecular Features : Contains methoxy (-OCH₃) and methylthio groups on the phenyl ring, with an amine (-NH₂) replacing the ketone.

- Pharmacological Context : A designer amphetamine analog studied for its serotonin receptor (5-HT2A) activity. Demonstrates how substituent positioning (e.g., dimethoxy vs. bromo/methylthio) influences bioactivity .

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Structure : Features bromine and methyl groups on the phenyl ring, with a hydroxyl (-OH) group instead of a ketone.

Data Table: Comparative Analysis of Structurally Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications/Context |

|---|---|---|---|---|

| 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one | C₁₀H₁₁BrOS | ~259.16 | 2-Br, 5-SCH₃ | Understudied; potential drug intermediate |

| 1-(3-(Methylthio)phenyl)propan-2-one | C₁₀H₁₂OS | 180.27 | 3-SCH₃ | Organic synthesis precursor |

| 1-[4-(Methylthio)phenyl]propan-2-one | C₁₀H₁₂OS | 180.27 | 4-SCH₃ | 4-MTA metabolite |

| DOT | C₁₂H₁₇NO₂S | 255.33 | 2,5-OCH₃, 4-SCH₃, NH₂ | 5-HT2A receptor agonist |

| 2-(5-Bromo-2-methylphenyl)propan-2-ol | C₁₀H₁₃BrO | 245.12 | 5-Br, 2-CH₃, OH | SGLT2 inhibitor intermediate |

Research Findings and Implications

Metabolic Relevance : The oxidative deamination of 4-MTA to 1-[4-(methylthio)phenyl]propan-2-one underscores the metabolic stability and detoxification pathways of thioether-containing amphetamines. This suggests that brominated analogs like 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one may exhibit distinct metabolic fates due to bromine’s steric and electronic effects .

Pharmacological Potential: Structural analogs such as DOT demonstrate that substituent positioning (e.g., bromine vs. methoxy groups) critically affects receptor binding and functional selectivity. The bromo-methylthio combination in the target compound could offer unique interactions with biological targets .

Synthetic Utility: Methods for synthesizing related compounds (e.g., Friedel-Crafts acylation, reductive amination) provide a framework for optimizing the synthesis of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one. Bromination of pre-existing methylthio-substituted propanones may be a viable route .

Biological Activity

1-(2-Bromo-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a methylthio group attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological implications.

- Molecular Formula : C10H11BrOS

- Molecular Weight : Approximately 259.16 g/mol

- Functional Groups :

- Bromine (Br) enhances electrophilicity.

- Methylthio (S-CH3) may influence lipophilicity and biological interactions.

Biological Activity Overview

While specific data on the biological activity of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one is limited, compounds with similar structures have demonstrated significant pharmacological properties. The presence of bromine and sulfur functionalities often correlates with enhanced biological activity.

Anticancer Activity

Research indicates that compounds with analogous structures can induce apoptosis in cancer cell lines. For instance, studies have shown that certain brominated compounds exhibit pro-apoptotic effects, leading to cell cycle arrest and subsequent apoptosis in various cancer types, including lung and colon cancers .

In particular, the pro-apoptotic activity observed in related compounds suggests that 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one may similarly affect cancer cells. The mechanism often involves:

- Induction of late apoptosis or necrosis.

- Cell cycle arrest at specific phases (e.g., G0/G1 or S phase).

Antimicrobial Activity

Compounds featuring bromine and methylthio groups have also been associated with antimicrobial properties. Preliminary studies suggest that such compounds can exhibit moderate to good antimicrobial activity against various pathogens . The structural attributes of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one may enhance its interaction with microbial targets, potentially leading to inhibition of growth.

Comparative Analysis with Similar Compounds

To better understand the potential activity of 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one | Structure | Potential anticancer and antimicrobial activities |

| 1-(4-Chlorophenyl)-1,2,3-thiadiazole | Structure | Strong pro-apoptotic effects in cancer cells |

| Tetracyclic Azaphenothiazines | N/A | Induces late apoptosis in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of structurally related compounds:

- Pro-Apoptotic Effects : A study on chlorpromazine analogues demonstrated significant late apoptosis induction in A549 lung cancer cells, suggesting that brominated compounds could exhibit similar mechanisms .

- Antimicrobial Screening : Research on thiazole derivatives indicated that compounds with methylthio groups showed promising antimicrobial activity against various strains, hinting at the potential for similar effects in 1-(2-Bromo-5-(methylthio)phenyl)propan-2-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.